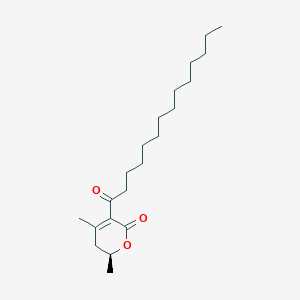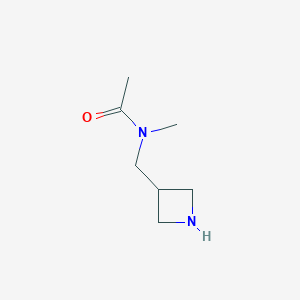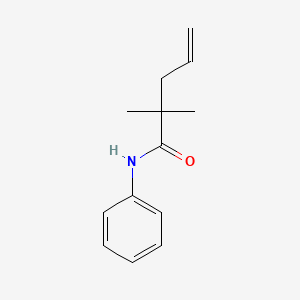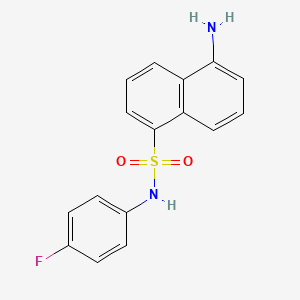![molecular formula C15H8ClNO2 B12589695 2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione CAS No. 646503-04-0](/img/structure/B12589695.png)
2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione is a chemical compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chlorophenyl group attached to an imino group, which is further connected to an indene-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione typically involves the condensation reaction between 4-chloroaniline and indene-1,3-dione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Indene-1,3-dione} + \text{4-Chloroaniline} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)imino]-1H-indene-1,3(2H)-dione
- 2-[(4-Fluorophenyl)imino]-1H-indene-1,3(2H)-dione
- 2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione
Uniqueness
2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s stability and potentially increase its efficacy in certain applications compared to its analogs with different substituents.
Properties
CAS No. |
646503-04-0 |
|---|---|
Molecular Formula |
C15H8ClNO2 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)iminoindene-1,3-dione |
InChI |
InChI=1S/C15H8ClNO2/c16-9-5-7-10(8-6-9)17-13-14(18)11-3-1-2-4-12(11)15(13)19/h1-8H |
InChI Key |
FRBFUALUWAEGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NC3=CC=C(C=C3)Cl)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-](/img/structure/B12589627.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine](/img/structure/B12589631.png)

![4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid](/img/structure/B12589646.png)


germane](/img/structure/B12589670.png)
![2,2'-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene}](/img/structure/B12589677.png)

![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B12589692.png)
![5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12589703.png)
